N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including methoxybenzyl, dioxido tetrahydro thiophenyl, and chromene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzyl chloride, tetrahydrothiophene, and 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The synthesis could involve:
Nucleophilic substitution: to introduce the 3,4-dimethoxybenzyl group.
Oxidation: to form the dioxido tetrahydro thiophenyl moiety.
Amide coupling: to attach the chromene carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be further oxidized.
Reduction: The carbonyl group in the chromene ring can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The presence of the chromene moiety suggests possible antioxidant or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The combination of functional groups might confer activity against certain diseases, such as cancer or neurodegenerative disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzyl)-N-(tetrahydro-3-thiophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxido-3-thiophenyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H25NO7S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO7S/c1-15-4-6-20-18(10-15)19(26)12-23(32-20)24(27)25(17-8-9-33(28,29)14-17)13-16-5-7-21(30-2)22(11-16)31-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |
InChI Key |
CRVKPAFPZYEGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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